molecular formula C12H18O3 B3058244 2-(1(R)-Methyl-2-oxo-4(R)-isopropyl-6(R)-hydroxycyclohexyl)acetic acid-gamma-lactone CAS No. 88580-85-2

2-(1(R)-Methyl-2-oxo-4(R)-isopropyl-6(R)-hydroxycyclohexyl)acetic acid-gamma-lactone

Cat. No. B3058244
CAS RN: 88580-85-2
M. Wt: 210.27 g/mol
InChI Key: XSWFLOYZQXCBKI-UHFFFAOYSA-N
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Description

The compound “2-(1®-Methyl-2-oxo-4®-isopropyl-6®-hydroxycyclohexyl)acetic acid-gamma-lactone” is also known as dihydroactinidiolide . It is a secondary metabolite produced by several Fusarium species . It is present in plant leaves and fruits and is a potent plant growth inhibitor . It also has antioxidant activity, antibacterial activity, anticancer activity, and neuroprotection .


Synthesis Analysis

Dihydroactinidiolide is synthesized by several high-tech chemical companies . The synthesis process involves the use of different functional monomers and the ratio of each monomer to the template is optimized based on computational studies .


Molecular Structure Analysis

The molecular formula of dihydroactinidiolide is C11H16O2 . It has a peculiar structure that is majorly composed of carbon, hydrogen, and oxygen atoms .


Physical And Chemical Properties Analysis

Dihydroactinidiolide has a melting point of 70-71°C, a predicted boiling point of 296.1±9.0 °C, and a predicted density of 1.05±0.1 g/cm3 . It has a musk coumarin odor .

Future Directions

Dihydroactinidiolide has been subjected to in-depth scientific investigations for its antioxidant properties . Future research could focus on its potential use in the food industry as a flavor, its role in plant growth inhibition, and its effects on gene expression and light adaptation in plants . Additionally, its mechanism of inhibition of NF-κB that might affect the pathogenesis or progression of intestinal inflammatory disorders should be further investigated .

properties

IUPAC Name

(3aR,6R,7aR)-3a-methyl-6-propan-2-yl-5,6,7,7a-tetrahydro-3H-1-benzofuran-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O3/c1-7(2)8-4-9(13)12(3)6-11(14)15-10(12)5-8/h7-8,10H,4-6H2,1-3H3/t8-,10+,12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSWFLOYZQXCBKI-XRNSZHNASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CC2C(CC(=O)O2)(C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H]1C[C@@H]2[C@@](CC(=O)O2)(C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1(R)-Methyl-2-oxo-4(R)-isopropyl-6(R)-hydroxycyclohexyl)acetic acid-gamma-lactone

CAS RN

88580-85-2
Record name 2,4-Benzofurandione, hexahydro-3a-methyl-6-(1-methylethyl)-, [3aR-(3aα,6α,7aα)]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88580-85-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1(R)-Methyl-2-oxo-4(R)-isopropyl-6(R)-hydroxycyclohexyl)acetic acid-gamma-lactone
Reactant of Route 2
2-(1(R)-Methyl-2-oxo-4(R)-isopropyl-6(R)-hydroxycyclohexyl)acetic acid-gamma-lactone
Reactant of Route 3
2-(1(R)-Methyl-2-oxo-4(R)-isopropyl-6(R)-hydroxycyclohexyl)acetic acid-gamma-lactone
Reactant of Route 4
2-(1(R)-Methyl-2-oxo-4(R)-isopropyl-6(R)-hydroxycyclohexyl)acetic acid-gamma-lactone
Reactant of Route 5
2-(1(R)-Methyl-2-oxo-4(R)-isopropyl-6(R)-hydroxycyclohexyl)acetic acid-gamma-lactone
Reactant of Route 6
2-(1(R)-Methyl-2-oxo-4(R)-isopropyl-6(R)-hydroxycyclohexyl)acetic acid-gamma-lactone

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